molecular formula C5H12ClNS B6223200 (3R)-piperidine-3-thiol hydrochloride CAS No. 2200475-32-5

(3R)-piperidine-3-thiol hydrochloride

Cat. No. B6223200
CAS RN: 2200475-32-5
M. Wt: 153.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-Piperidine-3-thiol hydrochloride, also known as (3R)-3-thiopiperidine hydrochloride, is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 163.6 g/mol and a melting point of 111-112 °C. It is soluble in methanol and ethanol, and slightly soluble in water. (3R)-Piperidine-3-thiol hydrochloride is a versatile compound that has been used in a wide range of scientific research applications, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

(3R)-Piperidine-3-thiol hydrochloride has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in biochemistry, and as a probe in pharmacology. In organic synthesis, (3R)-piperidine-3-thiol hydrochloride has been used to synthesize amines, thiols, and thioethers. In biochemistry, it has been used as a ligand to study the structure and function of proteins. In pharmacology, it has been used as a probe to study the effects of drugs on the body.

Mechanism of Action

The mechanism of action of (3R)-piperidine-3-thiol hydrochloride is not well understood. It is believed to interact with proteins and other molecules in the body to produce a variety of biochemical and physiological effects. In organic synthesis, it is believed to react with other molecules to form amines, thiols, and thioethers. In biochemistry, it is believed to act as a ligand to bind to proteins and alter their structure and function. In pharmacology, it is believed to interact with drugs to produce a variety of pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-piperidine-3-thiol hydrochloride are not well understood. It has been shown to interact with proteins and other molecules in the body, but the exact biochemical and physiological effects are not known. It is believed to have a wide range of effects, including regulation of gene expression, modulation of enzyme activity, and modulation of signal transduction pathways.

Advantages and Limitations for Lab Experiments

The advantages of using (3R)-piperidine-3-thiol hydrochloride in lab experiments include its low cost, its high reactivity, and its high yield. It is also relatively easy to synthesize and is stable in aqueous solution. The main limitation of using (3R)-piperidine-3-thiol hydrochloride in lab experiments is that its mechanism of action is not well understood. This means that it may produce unpredictable results and its effects may not be easily reproducible.

Future Directions

The potential future directions for (3R)-piperidine-3-thiol hydrochloride include further research into its mechanism of action, its effects on proteins and other molecules in the body, and its potential applications in organic synthesis, biochemistry, and pharmacology. Additionally, further research into the synthesis of (3R)-piperidine-3-thiol hydrochloride and its derivatives could lead to more efficient and cost-effective methods of production. Finally, research into the potential therapeutic uses of (3R)-piperidine-3-thiol hydrochloride could lead to the development of new drugs and treatments.

Synthesis Methods

(3R)-Piperidine-3-thiol hydrochloride can be synthesized in a two-step process. The first step involves the reaction of piperidine with thionyl chloride in an inert atmosphere. This reaction yields (3R)-piperidine-3-thiol chloride, which is then reacted with hydrochloric acid in the second step to form (3R)-piperidine-3-thiol hydrochloride. The reaction conditions for the synthesis of (3R)-piperidine-3-thiol hydrochloride are mild and the yield is typically high.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-piperidine-3-thiol hydrochloride involves the reaction of piperidine with hydrogen sulfide gas in the presence of a catalyst to form (3R)-piperidine-3-thiol, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Hydrogen sulfide gas", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "1. Piperidine is reacted with hydrogen sulfide gas in the presence of a catalyst to form (3R)-piperidine-3-thiol.", "2. (3R)-piperidine-3-thiol is then reacted with hydrochloric acid to form the hydrochloride salt of (3R)-piperidine-3-thiol." ] }

CAS RN

2200475-32-5

Product Name

(3R)-piperidine-3-thiol hydrochloride

Molecular Formula

C5H12ClNS

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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